![molecular formula C12H9F2N3O B2540090 N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide CAS No. 2411237-60-8](/img/structure/B2540090.png)
N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide
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Description
“N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide” is a compound that belongs to the benzimidazole family . Benzimidazoles are known for their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
In the first step of synthesis, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1 .Physical And Chemical Properties Analysis
Benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents . Their physical and chemical properties can be analyzed using techniques such as infrared spectroscopy and NMR spectroscopy .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and application. For instance, some benzimidazole derivatives act as nucleating agents, boosting the conductivity of the final doped films . Others, upon binding to certain aptamers, are converted to a highly fluorescent state that can be detected at specific emission wavelengths .
Future Directions
properties
IUPAC Name |
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c1-2-3-10(18)15-6-9-16-8-5-4-7(13)11(14)12(8)17-9/h4-5H,6H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKSXWOYZYPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC2=C(N1)C=CC(=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]but-2-ynamide |
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